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Compound of Interest

Compound Name: Bromo-PEG5-Azide

Cat. No.: B606401 Get Quote

Bromo-PEG5-azide is a heterobifunctional crosslinker integral to the fields of bioconjugation,

drug delivery, and proteomics. Its unique structure, featuring a terminal bromide and an azide

group connected by a five-unit polyethylene glycol (PEG) spacer, allows for sequential and

orthogonal conjugation reactions. This guide provides a comprehensive overview of its

chemical structure, physicochemical properties, and detailed experimental protocols for its

application, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties
The fundamental structure of Bromo-PEG5-Azide consists of a bromo-terminated penta-

ethylene glycol chain, which is, in turn, terminated by an azide moiety. The PEG linker is

hydrophilic, enhancing the solubility of the molecule and its conjugates in aqueous media.[1][2]

Caption: Chemical Structure of Bromo-PEG5-Azide.

Quantitative Data
The physicochemical properties of Bromo-PEG5-Azide are summarized in the table below,

providing essential data for experimental design and execution.
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Property Value Reference(s)

Molecular Formula C12H24BrN3O5 [2]

Molecular Weight 370.24 g/mol [2]

CAS Number 1402411-90-8 [2]

Appearance Solid

Purity >98%

Solubility (In Vitro)
DMSO: ~100 mg/mL (~270.10

mM)

LogP 1.2

Storage Conditions

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month. Protect from light.

Core Functionalities and Reaction Mechanisms
Bromo-PEG5-Azide possesses two distinct reactive termini, enabling orthogonal conjugation

strategies. The bromo group is susceptible to nucleophilic substitution, while the azide group

readily participates in click chemistry reactions.

Azide Group Reactivity: Click Chemistry
The azide moiety is a key functional group for "click chemistry," a class of reactions known for

their high efficiency, selectivity, and biocompatibility. Bromo-PEG5-Azide can undergo both

copper-catalyzed and strain-promoted azide-alkyne cycloadditions.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the [3+2] cycloaddition between the terminal azide of Bromo-PEG5-
Azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-

disubstituted triazole linkage.
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Caption: CuAAC Reaction Pathway.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g.,

DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the

reaction forward, making it ideal for applications in living systems where copper catalysts can

be toxic.
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Caption: SPAAC Reaction Pathway.

Bromo Group Reactivity: Nucleophilic Substitution
The bromide (Br) is an excellent leaving group, making the terminal carbon of the PEG chain

electrophilic and susceptible to attack by nucleophiles. This allows for conjugation to molecules

containing nucleophilic functional groups such as thiols (-SH) and amines (-NH2), which are

commonly found in proteins and peptides.
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Caption: Nucleophilic Substitution Pathway.

Synthesis of Bromo-PEG5-Azide
The synthesis of heterobifunctional PEG linkers like Bromo-PEG5-Azide generally involves a

sequential modification of a symmetrical oligo(ethylene glycol). A representative synthetic

approach is outlined below.

Monofunctionalization: A symmetrical oligo(ethylene glycol), such as hexaethylene glycol, is

reacted with a reagent to functionalize only one of the terminal hydroxyl groups. This can be

achieved by using a limiting amount of a reagent like tosyl chloride or by employing a

protecting group strategy.

Conversion to Azide: The remaining hydroxyl group is then converted to an azide. This is

typically done by first converting the hydroxyl to a better leaving group (e.g., a mesylate or

tosylate) and then reacting it with sodium azide (NaN3) in a suitable solvent like DMF.

Conversion to Bromide: The initially functionalized group (e.g., tosylate) is then converted to

a bromide using a source of bromide ions, such as lithium bromide or sodium bromide.

This multi-step process allows for the controlled introduction of two different reactive

functionalities onto the PEG backbone.

Experimental Protocols
The following are detailed protocols for the most common applications of Bromo-PEG5-Azide.

These should be considered as starting points, and optimization may be necessary for specific

substrates and applications.
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Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the conjugation of Bromo-PEG5-Azide to an alkyne-containing

molecule.

Materials:

Bromo-PEG5-Azide

Alkyne-functionalized molecule

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

Degassed buffer (e.g., phosphate-buffered saline, PBS) or organic solvent (e.g.,

DMSO/water mixture)

Procedure:

Prepare Stock Solutions:

Prepare a 10 mM stock solution of Bromo-PEG5-Azide in DMSO or an appropriate

solvent.

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible

solvent.

Prepare a 100 mM stock solution of CuSO₄ in water.

Prepare a 200 mM stock solution of THPTA in water.

Freshly prepare a 1 M stock solution of sodium ascorbate in water.

Reaction Setup (for a 1 mL final volume):
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In a microcentrifuge tube, add the alkyne-functionalized molecule (e.g., 1 equivalent).

Add the Bromo-PEG5-Azide stock solution (e.g., 1.1-1.5 equivalents).

Add the reaction buffer to bring the volume to approximately 950 µL.

Prepare a premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA.

Add this to the reaction mixture.

Gently vortex the mixture.

Initiate the Reaction:

Add 20 µL of the freshly prepared 1 M sodium ascorbate solution.

Gently mix by inverting the tube.

Incubation:

Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a

rotator for gentle mixing.

Monitoring and Purification:

Monitor the reaction progress using LC-MS or HPLC.

Once complete, purify the conjugate using an appropriate method such as size-exclusion

chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This protocol details the copper-free conjugation of Bromo-PEG5-Azide to a molecule

functionalized with a strained cyclooctyne (e.g., DBCO).

Materials:

Bromo-PEG5-Azide
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Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

Solvent (e.g., PBS pH 7.3, DMSO, DMF)

Procedure:

Reactant Preparation:

Dissolve Bromo-PEG5-Azide and the cyclooctyne-functionalized molecule in the chosen

solvent. For biological applications, PBS is a common choice.

Reaction Setup:

Combine the solutions of Bromo-PEG5-Azide and the cyclooctyne-functionalized

molecule. A molar ratio of 1.5:1 (azide to cyclooctyne) is often a good starting point.

Incubation:

Incubate the reaction mixture at room temperature or 37°C. Reaction times can range

from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne.

Monitoring and Purification:

Monitor the reaction by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for

protein conjugates).

In many bioconjugation applications, the reaction is clean enough that no further

purification is needed before downstream applications. If necessary, purification can be

performed by SEC or dialysis.

Protocol 3: Nucleophilic Substitution with a Thiol-
Containing Molecule
This protocol describes the conjugation of the bromo group of Bromo-PEG5-Azide to a thiol-

containing molecule, such as a cysteine residue in a peptide.

Materials:
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Bromo-PEG5-Azide

Thiol-containing molecule (e.g., a peptide with a free cysteine)

Reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5)

Reducing agent (e.g., TCEP, if reducing a disulfide bond is necessary)

Procedure:

Prepare Reactants:

Dissolve the thiol-containing molecule in the reaction buffer. If necessary, treat with a

reducing agent like TCEP to ensure the thiol is in its free, reduced form.

Dissolve Bromo-PEG5-Azide in a small amount of a water-miscible organic solvent (e.g.,

DMSO) before adding it to the reaction buffer.

Reaction Setup:

Add the Bromo-PEG5-Azide solution to the solution of the thiol-containing molecule. A

molar excess of the PEG linker (e.g., 5-10 equivalents) is typically used.

Incubation:

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction

should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-

oxidation of the thiol.

Monitoring and Purification:

Monitor the reaction progress by LC-MS or MALDI-TOF mass spectrometry.

Purify the conjugate by dialysis, SEC, or reverse-phase HPLC to remove unreacted

Bromo-PEG5-Azide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b606401?utm_src=pdf-body
https://www.benchchem.com/product/b606401?utm_src=pdf-body
https://www.benchchem.com/product/b606401?utm_src=pdf-body
https://www.benchchem.com/product/b606401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reactant
Stock Solutions

Set Up Reaction Mixture
(Linker + Substrate)

Incubate
(Time, Temperature)

Monitor Reaction Progress
(e.g., LC-MS, HPLC)

Incomplete

Purify Conjugate
(e.g., SEC, Dialysis)

Reaction Complete

Characterize Final Product
(e.g., Mass Spec, NMR)

End

Click to download full resolution via product page

Caption: General Experimental Workflow for Bioconjugation.
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Applications in Research and Drug Development
The unique properties of Bromo-PEG5-Azide make it a valuable tool in several areas of

biomedical research.

PROTAC Development: Bromo-PEG5-Azide is used as a linker in the synthesis of

Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules

that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and

subsequent degradation of the target protein. The orthogonal reactivity of Bromo-PEG5-
Azide allows for the sequential attachment of a target-binding ligand and an E3 ligase-

binding ligand.

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to

attach a cytotoxic payload to an antibody. For instance, the bromo group can react with a

reduced cysteine on the antibody, and the azide group can be used to "click" on the drug

molecule via an alkyne handle.

Bioconjugation and Labeling: It is widely used for the PEGylation of proteins, peptides, and

oligonucleotides to improve their solubility and pharmacokinetic properties. The azide group

also allows for the easy attachment of fluorescent dyes or biotin for detection and imaging

applications.

Conclusion
Bromo-PEG5-Azide is a versatile and powerful heterobifunctional linker that provides

researchers with a robust tool for creating complex biomolecular conjugates. Its well-defined

structure, featuring a hydrophilic PEG spacer and two orthogonally reactive ends, enables

precise control over conjugation chemistry. The detailed protocols and data presented in this

guide offer a solid foundation for the successful application of Bromo-PEG5-Azide in the

development of novel therapeutics and research reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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